molecular formula C16H14N6O2S B11008282 3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11008282
M. Wt: 354.4 g/mol
InChI Key: DKWHRZRJMOFEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure that integrates [1,2,4]triazolo[4,3-a]pyridine and [1,3]thiazolo[3,2-a]pyrimidine ring systems, a scaffold motif present in compounds investigated for various biological activities (see related structures: PubChem CID 51255984, CID 51659264) . Its molecular framework suggests potential as a key intermediate in medicinal chemistry programs, particularly in the exploration of novel enzyme inhibitors or receptor modulators. Researchers can utilize this high-quality chemical building block in hit-to-lead optimization, structure-activity relationship (SAR) studies, and library synthesis. The compound is offered with a guaranteed high level of purity, consistent with the standards for research-grade chemicals (for example, purities of 95%, 97%, or 98% are typical for similar compounds) . This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's safety data sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

Molecular Formula

C16H14N6O2S

Molecular Weight

354.4 g/mol

IUPAC Name

3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H14N6O2S/c1-10-9-25-16-18-8-11(15(24)22(10)16)14(23)17-6-5-13-20-19-12-4-2-3-7-21(12)13/h2-4,7-9H,5-6H2,1H3,(H,17,23)

InChI Key

DKWHRZRJMOFEIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl 5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

The thiazolo[3,2-a]pyrimidine scaffold is synthesized via a cyclocondensation reaction. Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate serves as a key intermediate, prepared by refluxing a mixture of ethyl glycinate, thiourea, and a β-keto ester in hydrochloric acid. Hydrolysis of the ester group under acidic conditions yields the corresponding carboxylic acid, which is critical for subsequent carboxamide formation. For the 3-methyl derivative, methyl substitution is introduced at the β-keto ester stage to ensure regioselectivity.

Reaction Conditions:

  • Reactants: Ethyl glycinate, thiourea, methyl-substituted β-keto ester.

  • Catalyst: 2N hydrochloric acid.

  • Temperature: Reflux (100–110°C).

  • Yield: 79.7% (post-hydrolysis).

Biginelli Reaction for Pyrimidine Ring Formation

Alternative methods employ the Biginelli reaction, a one-pot three-component cyclocondensation of aldehydes, β-keto esters, and urea/thiourea. This approach, catalyzed by InCl₃ or ionic liquids, facilitates the formation of dihydropyrimidinones, which are oxidized to yield the aromatic pyrimidine ring. For the target compound, methylacetoacetate serves as the β-keto ester to introduce the 3-methyl group.

Optimization Notes:

  • Ultrasound irradiation reduces reaction time from 5 hours to 1 hour.

  • Ionic liquids (e.g., [BMIM]BF₄) enhance yields to >85% while enabling solvent recycling.

Synthesis of the Triazolo[4,3-a]Pyridine Moiety

Ultrasound-Assisted Cyclization

Thetriazolo[4,3-a]pyridine subunit is synthesized via a cyclization reaction between 2-hydrazino-3-chloro-5-trifluoromethylpyridine and substituted benzoic acids under ultrasound irradiation. This method, reported in patent CN103613594A, achieves high regioselectivity and yield. For the target compound, 2-(2-aminoethyl)benzoic acid is used to introduce the ethylamine side chain.

Reaction Conditions:

  • Reactants: 2-hydrazino-3-chloro-5-trifluoromethylpyridine, 2-(2-aminoethyl)benzoic acid.

  • Catalyst: Phosphorus oxychloride (POCl₃).

  • Ultrasound Frequency: 35 kHz.

  • Temperature: 105°C.

  • Yield: 70%.

Functionalization of the Ethylamine Side Chain

Post-cyclization, the ethylamine side chain is deprotected and purified via recrystallization. The amine group is stabilized as a hydrochloride salt to prevent oxidation during storage.

Carboxamide Coupling Strategy

Activation of the Carboxylic Acid

The thiazolo[3,2-a]pyrimidine-6-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride. This intermediate reacts efficiently with amines to yield carboxamides.

Reaction Conditions:

  • Activator: SOCl₂ (2 equivalents).

  • Solvent: Dry dichloromethane.

  • Temperature: 0°C to room temperature.

Coupling with Triazolo[4,3-a]Pyridine-Ethylamine

The acyl chloride is coupled with 2-(triazolo[4,3-a]pyridin-3-yl)ethylamine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution.

Reaction Conditions:

  • Base: Triethylamine (3 equivalents).

  • Solvent: Tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature.

  • Yield: 65–72% (estimated based on analogous reactions).

Optimization and Characterization

Purity Enhancement

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity is confirmed by HPLC (>98%).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.84 (s, 1H, pyridine-H), 7.47–8.01 (m, aromatic-H), 3.91 (s, 3H, CH₃).

  • IR (KBr): 1720 cm⁻¹ (C=O), 1648 cm⁻¹ (amide C=O).

Challenges and Alternatives

Regioselectivity in Cyclization

Ultrasound irradiation mitigates side reactions during triazolo ring formation, improving regioselectivity to >90%.

Solvent-Free Approaches

Microwave-assisted synthesis in solvent-free conditions reduces reaction time by 40% while maintaining yields .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the heterocyclic rings .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds featuring thiazole and triazole rings exhibit significant antimicrobial activities. For instance, derivatives of similar structures have been shown to inhibit the growth of various bacterial strains and fungi. The incorporation of the triazole moiety is particularly noteworthy as it enhances the compound's ability to interact with microbial enzymes and disrupt metabolic pathways.

Anticancer Activity

Research has demonstrated that compounds with thiazolo-pyrimidine frameworks can act as inhibitors of critical cancer-related targets. For example, derivatives have been evaluated for their effectiveness against specific kinases involved in tumor proliferation. In vitro studies have shown promising results against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), indicating that this compound could be further explored as a potential anticancer agent.

Antitubercular Activity

The synthesis of similar compounds has been linked to the search for new anti-tubercular agents. The design of compounds targeting Mycobacterium tuberculosis has led to the identification of several derivatives with low micromolar inhibitory concentrations. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where structural modifications of related compounds have led to enhanced biological activities:

  • Antitubercular Agents : A study synthesized a series of substituted triazoles and evaluated their activity against Mycobacterium tuberculosis. Compounds with IC50 values ranging from 1.35 to 2.18 μM were identified as potent inhibitors .
  • Anticancer Studies : In another investigation, derivatives of thiazolo-pyrimidines were assessed for their cytotoxicity against various cancer cell lines. The results indicated that certain modifications significantly increased antiproliferative activity while maintaining low toxicity to normal cells .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Activity LevelReference
AntimicrobialVarious bacterial strainsLow micromolar
AnticancerMCF-7 (breast cancer)Significant inhibition
AntitubercularMycobacterium tuberculosis1.35 - 2.18 μM

Mechanism of Action

The mechanism of action of 3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The compound may act by binding to these targets and modulating their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogous derivatives:

Compound Core Structure Substituents Molecular Weight Key Functional Differences Reference
3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 3-methyl; 6-carboxamide with ethyl-linked triazolopyridine ~386.4 (estimated) Unique triazolopyridine-ethyl linker enhances hydrogen bonding and π-stacking potential.
5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 6-carboxamide with methylene-linked triazolopyridine 326.34 Shorter linker reduces conformational flexibility compared to ethyl chain.
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 5-(4-methoxyphenyl); 3-oxo; 6-carboxamide with phenyl group 406.46 Methoxyphenyl group improves lipophilicity; lacks heteroaromatic triazolopyridine moiety.
N-(4-methoxyphenethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 6-carboxamide with 4-methoxyphenethyl group 369.44 Methoxyphenethyl group enhances membrane permeability but lacks triazole-based interactions.
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-...-6-carboxylate Thiazolo[3,2-a]pyrimidine 6-ester; pyrazole-dichlorophenyl substituent 604.1 Ester group reduces hydrogen-bonding capacity compared to carboxamide.

Key Observations :

Linker Flexibility :

  • The ethyl linker in the target compound (vs. methylene in ) may improve binding to deep protein pockets due to greater conformational adaptability.
  • Phenethyl groups (e.g., ) prioritize lipophilicity over directional interactions.

Heteroaromatic Moieties: The triazolopyridine group (target compound and ) provides additional hydrogen-bond acceptors (N atoms) and π-stacking surfaces, critical for target engagement.

Carboxamide vs. Ester :

  • Carboxamide derivatives (target compound, ) exhibit stronger hydrogen-bonding capacity compared to esters (), favoring interactions with polar enzyme active sites.

Substituent Effects :

  • Methoxyphenyl groups () enhance metabolic stability but may reduce aqueous solubility.
  • Halogenated substituents () improve target affinity but increase molecular weight and toxicity risks.

Biological Activity

3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • IUPAC Name : this compound

Biological Activities

The biological activities of this compound have been explored in various studies. Below are the key findings regarding its pharmacological effects:

Antimicrobial Activity

Research has indicated that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For instance:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were recorded at low micromolar concentrations.
  • Escherichia coli : Similar potency was observed with MIC values indicating effective inhibition.

Anticancer Properties

Several studies have investigated the anticancer potential of thiazolo-pyrimidine derivatives. The compound has demonstrated:

  • Inhibition of Cell Proliferation : In vitro assays using human cancer cell lines (e.g., MCF-7 and HCT116) revealed that the compound significantly reduced cell viability.
  • Mechanism of Action : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • COX Inhibition : It showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. IC50 values were comparable to standard anti-inflammatory drugs.

Data Tables

Activity TypeTarget Organism/Cell LineEffectiveness (IC50/MIC)Reference
AntimicrobialStaphylococcus aureusMIC < 10 μg/mL
AnticancerMCF-7IC50 = 15 μM
Anti-inflammatoryCOX EnzymeIC50 = 0.04 μM

Case Studies

  • Study on Anticancer Activity :
    • A study published in MDPI detailed the synthesis and evaluation of thiazolo-pyrimidine derivatives against cancer cell lines. The results indicated that modifications to the triazole ring enhanced cytotoxicity against MCF-7 cells significantly.
  • Antimicrobial Screening :
    • A comprehensive screening reported in PubChem assessed various thiazolo derivatives against common pathogens. The results showed that specific substitutions on the pyridine ring improved antibacterial activity against Gram-positive bacteria.

Q & A

Q. What synthetic strategies are commonly employed for thiazolo[3,2-a]pyrimidine derivatives like this compound?

Synthesis typically involves multi-step reactions, including cyclization and condensation steps. For example, chloroacetic acid and sodium acetate in glacial acetic acid/acetic anhydride mixtures are used to form fused thiazolo-pyrimidine cores, followed by functionalization (e.g., carboxamide addition) . Purification often employs crystallization (ethyl acetate/ethanol) or chromatography (HPLC) to isolate high-purity intermediates .

Q. How is the molecular conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming spatial arrangements. For structurally similar analogs, SC-XRD revealed puckered pyrimidine rings and dihedral angles between fused heterocycles (e.g., 80.94° between thiazolopyrimidine and benzene rings) .

Q. What analytical techniques ensure purity and structural integrity during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structural assignments. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding data for this compound?

Discrepancies may arise from force field limitations or dynamic effects. To address this:

  • Compare docking poses with SC-XRD-derived protein-ligand complexes (e.g., interactions observed in thiazolopyrimidine analogs) .
  • Perform molecular dynamics (MD) simulations to account for conformational flexibility .
  • Validate with kinetic assays (e.g., surface plasmon resonance) to measure binding affinity .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution in carboxamide formation .
  • Catalysis: Sodium acetate facilitates cyclization in acidic conditions .
  • Temperature control: Refluxing (~8–10 hours) ensures completion of ring-closing steps without decomposition .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity in thiazolo[3,2-a]pyrimidines?

  • Electron-withdrawing groups (e.g., trifluoromethyl): Enhance metabolic stability and target affinity .
  • Hydrophobic substituents (e.g., phenyl rings): Improve membrane permeability, as seen in analogs with 2,4,6-trimethoxybenzylidene moieties .
  • Thioether linkages: Modulate enzyme inhibition (e.g., triazolopyrimidines with sulfanyl groups show improved IC₅₀ values) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s therapeutic potential?

  • Enzyme inhibition assays: Measure IC₅₀ against kinases or proteases using fluorogenic substrates .
  • Cell viability assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • ADME profiling: Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Q. How do crystallographic data inform SAR studies for this compound class?

SC-XRD reveals:

  • Hydrogen bonding patterns: Critical for target binding (e.g., bifurcated C–H···O interactions stabilize crystal packing and mimic receptor interactions) .
  • Torsional angles: Influence conformational flexibility and bioavailability .
  • Chirality: Flattened boat conformations at chiral centers (e.g., C5 deviation of 0.224 Å) affect enantioselective activity .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported for similar compounds?

  • Method variability: Solubility assays (e.g., shake-flask vs. HPLC) yield different results due to solvent purity or equilibration time .
  • Polymorphism: Crystalline vs. amorphous forms exhibit distinct solubility profiles (confirmed via powder XRD) .
  • Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility .

Q. Why do some analogs show unexpected bioactivity despite structural similarity?

  • Off-target effects: Secondary interactions with unrelated receptors/enzymes (validate via proteome-wide screening) .
  • Metabolic activation: Prodrug conversion (e.g., ester hydrolysis) generates active metabolites not accounted for in initial designs .
  • Conformational dynamics: MD simulations reveal transient binding poses missed in static docking models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.